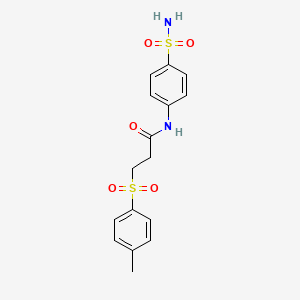![molecular formula C19H18FNO5 B2387638 Ethyl 4-[[2-[2-(3-fluorophenyl)acetyl]oxyacetyl]amino]benzoate CAS No. 1289736-61-3](/img/structure/B2387638.png)
Ethyl 4-[[2-[2-(3-fluorophenyl)acetyl]oxyacetyl]amino]benzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 4-[[2-[2-(3-fluorophenyl)acetyl]oxyacetyl]amino]benzoate is a chemical compound belonging to the class of benzoates. It is commonly used in medical, environmental, and industrial research. This compound is known for its unique chemical structure, which includes a fluorophenyl group, making it a subject of interest in various scientific studies.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-[[2-[2-(3-fluorophenyl)acetyl]oxyacetyl]amino]benzoate typically involves multiple stepsThe reaction conditions often require the use of catalysts such as methanesulfonic acid under reflux in methanol .
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. These methods often utilize automated reactors and continuous flow systems to ensure consistent quality and yield. The use of environmentally benign reagents and solvents is also emphasized to minimize the environmental impact .
化学反应分析
Types of Reactions
Ethyl 4-[[2-[2-(3-fluorophenyl)acetyl]oxyacetyl]amino]benzoate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the molecule.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
科学研究应用
Ethyl 4-[[2-[2-(3-fluorophenyl)acetyl]oxyacetyl]amino]benzoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It serves as a probe for studying biological processes and interactions.
Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of diseases involving inflammation and oxidative stress.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.
作用机制
The mechanism of action of Ethyl 4-[[2-[2-(3-fluorophenyl)acetyl]oxyacetyl]amino]benzoate involves its interaction with specific molecular targets. The fluorophenyl group plays a crucial role in binding to these targets, which may include enzymes, receptors, or other proteins. This binding can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use .
相似化合物的比较
Similar Compounds
- Ethyl 4-[[2-[2-(3-chlorophenyl)acetyl]oxyacetyl]amino]benzoate
- Ethyl 4-[[2-[2-(3-bromophenyl)acetyl]oxyacetyl]amino]benzoate
- Ethyl 4-[[2-[2-(3-iodophenyl)acetyl]oxyacetyl]amino]benzoate
Uniqueness
Ethyl 4-[[2-[2-(3-fluorophenyl)acetyl]oxyacetyl]amino]benzoate is unique due to the presence of the fluorophenyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability and reactivity, making it more effective in various applications compared to its chlorinated, brominated, or iodinated counterparts .
属性
IUPAC Name |
ethyl 4-[[2-[2-(3-fluorophenyl)acetyl]oxyacetyl]amino]benzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18FNO5/c1-2-25-19(24)14-6-8-16(9-7-14)21-17(22)12-26-18(23)11-13-4-3-5-15(20)10-13/h3-10H,2,11-12H2,1H3,(H,21,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXGNGVOHJDGNSP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)COC(=O)CC2=CC(=CC=C2)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18FNO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-[5-(2-Chloro-4-nitrophenyl)furan-2-yl]-5-(furan-2-yl)-1,3,4-oxadiazole](/img/structure/B2387555.png)




![N-(3-methoxybenzyl)-2-{[4-oxo-3-(thiophen-2-ylmethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2387563.png)
![N-(1-(1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)benzofuran-2-carboxamide](/img/structure/B2387564.png)
![5-Chloro-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B2387567.png)




![3-{4-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperazin-1-yl}-6-(pyridin-2-yl)pyridazine](/img/structure/B2387576.png)
![2-chloro-N-[2-(2-chloro-acetylamino)-phenyl]-acetamide](/img/structure/B2387577.png)
